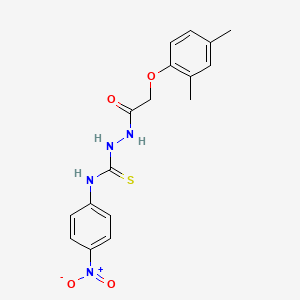
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide (DMNPT) is a synthetic compound used for a variety of scientific research applications. It is a derivative of thiosemicarbazide, a small organic molecule that has been studied for its potential applications in many fields of science, including biochemistry, pharmacology, and medicinal chemistry. DMNPT is a useful tool for researchers due to its unique chemical structure, which allows it to interact with a variety of biological molecules in a variety of ways.
Applications De Recherche Scientifique
Anticancer Applications
Thiosemicarbazide derivatives exhibit potential as groundbreaking therapeutic agents against cancer. For instance, certain compounds have shown cytotoxic effects on gastric cancer cells while maintaining low toxicity towards normal fibroblasts. These effects are attributed to their DNA intercalating properties, leading to DNA damage such as abasic sites and double-strand breaks, ultimately affecting cell cycle progression, particularly at the replication stage (Pitucha et al., 2020). Another study synthesized thiosemicarbazide derivatives that demonstrated significant cytotoxicity against melanoma cells, without harming normal fibroblasts. These compounds were found to downregulate the expression of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme crucial for pyrimidine synthesis in rapidly proliferating cancer cells, highlighting a potential therapeutic target (Kozyra et al., 2022).
Antimicrobial Applications
Thiosemicarbazide derivatives have been investigated for their antimicrobial activities. Novel thiosemicarbazones and their copper complexes, for example, have been identified for their pronounced redox activity and have been characterized for their antimicrobial efficacy. The structural and electrochemical properties of these compounds make them suitable candidates for the development of potent antimicrobial agents (Jansson et al., 2010). Another study reported the synthesis of thiosemicarbazides with promising in-vitro antimicrobial activity, shedding light on the potential therapeutic uses of these organosulfur compounds (El-Sawi et al., 2013).
Structural and Mechanistic Insights
Thiosemicarbazide derivatives have also been the focus of structural and mechanistic studies. Spectral and X-ray diffraction studies of compounds like N-(2-Nitrophenyl)-5-Phenyl-1,3,4-Oxadiazole-2-Amine have provided insights into the structural characteristics of thiosemicarbazides, including the presence of hydrogen bonds in their crystal packing, which are crucial for their biological activity (Aparna et al., 2011). Such detailed structural analyses are essential for understanding the interaction mechanisms of these compounds with biological targets, potentially leading to the design of more effective therapeutics.
Propriétés
IUPAC Name |
1-[[2-(2,4-dimethylphenoxy)acetyl]amino]-3-(4-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-11-3-8-15(12(2)9-11)25-10-16(22)19-20-17(26)18-13-4-6-14(7-5-13)21(23)24/h3-9H,10H2,1-2H3,(H,19,22)(H2,18,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAKMRRIGCZIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid](/img/structure/B2871238.png)
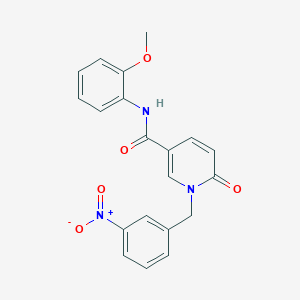
![(Z)-1-(4-chlorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2871240.png)
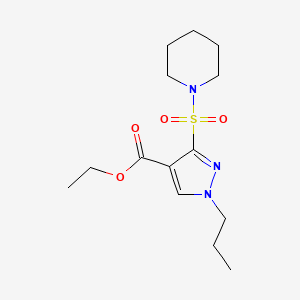
![2-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2871244.png)
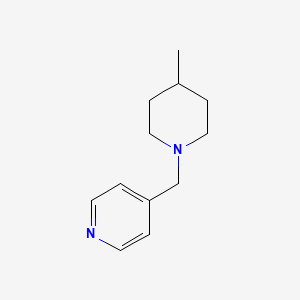
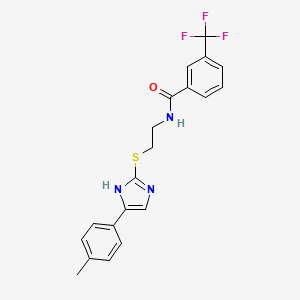
![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2871249.png)

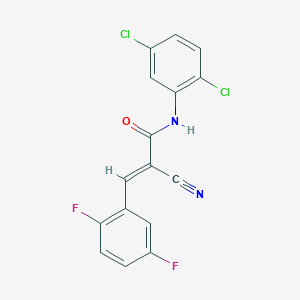

![N-((1,2-dimethyl-1H-indol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2871258.png)
